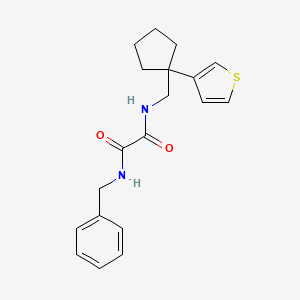

N1-benzyl-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide

Description

N1-Benzyl-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide is a structurally complex oxalamide derivative featuring a benzyl group at the N1 position and a cyclopentylmethyl substituent at the N2 position, with the cyclopentane ring further substituted by a thiophen-3-yl moiety. This compound combines aromatic (benzyl, thiophene) and alicyclic (cyclopentyl) components, linked via an oxalamide bridge.

Properties

IUPAC Name |

N-benzyl-N'-[(1-thiophen-3-ylcyclopentyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2S/c22-17(20-12-15-6-2-1-3-7-15)18(23)21-14-19(9-4-5-10-19)16-8-11-24-13-16/h1-3,6-8,11,13H,4-5,9-10,12,14H2,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWIXXNICRYJCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C(=O)NCC2=CC=CC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzylamine with oxalyl chloride to form N-benzyl oxalamide. This intermediate is then reacted with a thiophene-substituted cyclopentylamine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the oxalamide group may produce benzylamine derivatives.

Scientific Research Applications

N1-benzyl-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N1-benzyl-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide exerts its effects involves interactions with specific molecular targets. The benzyl and thiophene groups may facilitate binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- The target compound’s thiophene group distinguishes it from analogs in EP00342850 and WO92/14706, which prioritize indane or bicyclic terpene systems. Thiophene’s electron-rich aromatic system may enhance π-π stacking or metal coordination compared to bulkier substituents.

Biological Activity

N1-benzyl-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide, a compound with the CAS number 2034575-20-5, has garnered attention in scientific research due to its unique structure and potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C19H22N2O2S |

| Molecular Weight | 342.5 g/mol |

| IUPAC Name | N-benzyl-N'-[(1-thiophen-3-ylcyclopentyl)methyl]oxamide |

The compound features a benzyl group, a thiophene ring, and a cyclopentyl moiety, which contribute to its biological activity through interactions with various molecular targets.

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of Intermediate : Benzylamine reacts with oxalyl chloride to form N-benzyl oxalamide.

- Reaction with Cyclopentylamine : The intermediate is reacted with thiophene-substituted cyclopentylamine under controlled conditions, often using organic solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

The biological activity of this compound is thought to involve:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by binding to their active sites. The structural features allow it to fit into the enzyme's binding pocket effectively.

- Protein-Ligand Interactions : The presence of the thiophene ring enhances its ability to interact with protein targets, potentially influencing various biochemical pathways.

Biological Activity and Applications

Research indicates that this compound exhibits several biological activities:

1. Antinociceptive Effects

A study demonstrated that this compound acts as a competitive antagonist of TRPV1 channels, which are involved in pain perception. By inhibiting these channels, it may reduce pain responses in various models.

3. Potential in Cancer Therapy

Preliminary studies suggest that derivatives of this compound may have potential applications in cancer therapy due to their ability to inhibit tumor growth through targeted action on specific cellular pathways.

Case Study 1: TRPV1 Channel Inhibition

In a controlled laboratory setting, this compound was tested on TRPV1 channels expressed in HEK293 cells. The results showed a significant reduction in calcium influx upon application of the compound, indicating effective antagonism of the channel.

Case Study 2: Enzyme Interaction Studies

Further investigations into the enzyme inhibition properties revealed that the compound could effectively inhibit enzymes involved in metabolic pathways relevant to inflammatory responses. This suggests potential therapeutic applications in managing chronic inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.